(4-Chloro-3-pyrrolidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone
Overview
Description
(4-Chloro-3-pyrrolidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone is a complex organic compound that features a morpholine ring, a benzoyl group, and a pyrrolidinylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-pyrrolidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone typically involves multiple steps:
Formation of the Benzoyl Intermediate: The starting material, 4-chlorobenzoic acid, undergoes sulfonylation with pyrrolidine and sulfonyl chloride to form 4-chloro-3-(1-pyrrolidinylsulfonyl)benzoic acid.
Coupling with Morpholine: The intermediate is then coupled with morpholine under appropriate conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-pyrrolidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzoyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, potentially altering the compound’s properties.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution of the chlorine atom could yield various substituted benzoyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be utilized in the design of novel materials with specific electronic or mechanical properties.
Biological Research: It can be used as a tool compound to study the effects of sulfonyl-containing molecules on biological systems.
Mechanism of Action
The mechanism by which (4-Chloro-3-pyrrolidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The morpholine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(1-pyrrolidinylsulfonyl)benzoic acid
- 4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl chloride
- 4-chloro-3-(1-pyrrolidinylsulfonyl)benzamide
Uniqueness
(4-Chloro-3-pyrrolidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone is unique due to the presence of both a morpholine ring and a sulfonyl group, which can impart distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
(4-chloro-3-pyrrolidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O4S/c16-13-4-3-12(15(19)17-7-9-22-10-8-17)11-14(13)23(20,21)18-5-1-2-6-18/h3-4,11H,1-2,5-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPDRPOSWORPES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCOCC3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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